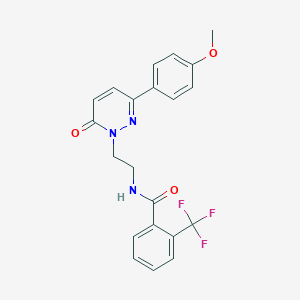

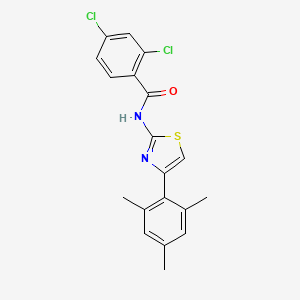

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds with cardiac electrophysiological activity, has been explored. These compounds have shown potency in vitro and some have been compared to sematilide, a class III agent in clinical trials. The imidazolyl moiety has been identified as a viable replacement for the methylsulfonylamino group in this context .

Molecular Structure Analysis

A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been structurally analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. The molecule crystallizes in a triclinic system and the experimental data is in good agreement with theoretical values. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties have been calculated, providing insight into the chemical reactivity of the molecule .

Chemical Reactions Analysis

The synthesis of optically active nicardipine analogs has been reported, showcasing the resolution of intermediates using cinchonidine and cinchonine as resolving agents. The resulting compounds have been evaluated for their vertebral vasodilating activity, with one enantiomer being significantly more active than the other .

Physical and Chemical Properties Analysis

The central nervous system activities of a series of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl imidazo[1,2-b]pyridazines have been synthesized and evaluated. The ability of these compounds to displace [3H]diazepam from rat brain membrane preparations was measured, providing data on their potential as CNS agents. The most active compound in this series had an IC50 of 9.8 nM .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide, due to its complex structure, is expected to have a range of applications in scientific research, particularly in the fields of medicinal chemistry and drug development. While the specific compound was not directly identified in the reviewed literature, several related compounds with similar structural features have been studied for their biological activities and synthetic methodologies, providing insight into potential applications.

Antiproliferative Activities

Compounds related to the query chemical, featuring pyridazine and benzamide motifs, have been investigated for their antiproliferative activities. For instance, derivatives of pyridazinyl-benzoxazine have shown inhibitory effects on the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and therapy (Ilić et al., 2011).

Neuroleptic Activities

Benzamides, particularly those with modifications on the nitrogen atoms, have been synthesized and evaluated for their potential neuroleptic properties. This research indicates the applicability of such compounds in developing treatments for psychosis and related neurological conditions (Iwanami et al., 1981).

Cardiac Electrophysiological Effects

N-substituted imidazolylbenzamides have been synthesized and assessed for their cardiac electrophysiological activity, demonstrating potential as selective class III agents. This suggests a possible research direction in the development of new treatments for cardiac arrhythmias (Morgan et al., 1990).

Antimicrobial Applications

Schiff base benzamides derived from the reaction of hydrazinyl compounds and substituted aldehydes have shown potent antimicrobial activity, indicating their potential in the development of new antibacterial and antifungal agents (Karanth et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c1-30-15-8-6-14(7-9-15)18-10-11-19(28)27(26-18)13-12-25-20(29)16-4-2-3-5-17(16)21(22,23)24/h2-11H,12-13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEKRUVWAYHFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2552089.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2552093.png)

![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2552099.png)

![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)